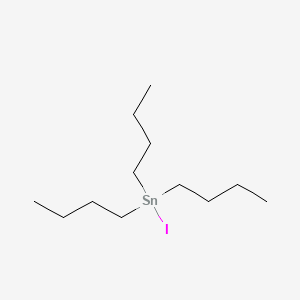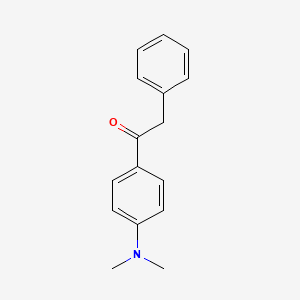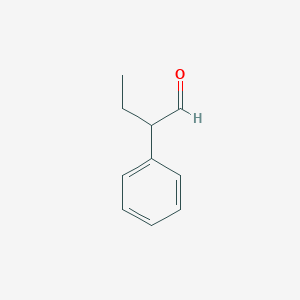
Aziridine-2-carboxylic acid
Overview
Description
Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was shown to possess a surprisingly low toxicity .
Synthesis Analysis
The alkyl 1-alkylaziridine-2-carboxylates have been asymmetrically synthesized from the alkyl αβ-dibromopropionates and chiral benzylamines . A variety of homochiral α-amino acids have been prepared in good yield regioselective reaction of higher order cuprates with toluenesulfonylaziridine-2-carboxylic acid .Molecular Structure Analysis
Aziridines are inherently strained making them attractive for study in terms of reactivity and pharmacodynamic action . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .Chemical Reactions Analysis
Aziridination reactions represent a powerful tool in aziridine synthesis . Due to the high reactivity of the strained aziridine ring, derivatives of aziridine-2-carboxylic acid react with various nucleophilic agents .Physical And Chemical Properties Analysis
Aziridines are highly valuable heterocyclic compounds and are widely used during the synthesis of numerous drugs and biologically active natural products . The presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .Scientific Research Applications
PDIA1 Inhibitors
Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . PDIA1 is a protein disulfide isomerase, an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, these enzymes migrate to the cell surface . The acyl derivatives of aziridine-2-carboxylic acid are found to be weak to moderately active PDIA1 inhibitors .
Anti-Cancer Agents
Some derivatives of aziridine-2-carboxylic acid, such as imexon, azimexon , and leakadine , have been developed as anti-tumor agents and have shown anti-cancer immunomodulatory activity. These compounds selectively alkylate only thiol groups of cancer cell surface proteins .
Synthesis of Amino Acids and Peptides
Aziridine-2-carboxylic acid and its derivatives are useful intermediates in the synthesis of various amino acid and peptide derivatives . They have been extensively recognized, both from a medicinal and a synthetic point of view .
Synthesis of Bioactive Compounds
Aziridine-containing peptides and related compounds may be found in numerous bioactive compounds of natural origin, such as madurastatin A1 and miraziridine A .
Synthesis of Non-Proteinogenic Derivatives
Aziridine-2-carboxylic acid is used in the synthesis of conformationally restricted β-turn dipeptide mimetics, peptide bond isosteres and nonproteinogenic derivatives to obtain drug-like target molecules .
Synthesis of Biologically Active Nitrogen-Containing Compounds
Aziridine-2-carboxylic acid derivatives are versatile building blocks in the preparation of biologically active nitrogen-containing compounds .
Mechanism of Action
Target of Action
Aziridine-2-carboxylic acid primarily targets Protein Disulfide Isomerase A1 (PDIA1), a type of enzyme that contains catalytically active thiol groups . PDIA1 usually resides in the endoplasmic reticulum (ER) but can migrate to the cell surface during malignant transformation . The major biological function of intercellular PDIs is to correct the 3D structure of native proteins synthesized in the ER .
Mode of Action
Aziridine-2-carboxylic acid interacts with its target, PDIA1, through a nucleophilic ring-opening reaction . This reaction mainly proceeds with ring opening and generation of alkylated products . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . Therefore, aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents .
Biochemical Pathways
Aziridine-2-carboxylic acid affects the biochemical pathways involving PDIA1 . PDIs of the extracellular matrix of cancer cells are antibody targets during immune-mediated tumor destruction . Therefore, the inhibition of PDIA1 by aziridine-2-carboxylic acid could potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
It’s known that aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action .
Result of Action
The molecular and cellular effects of aziridine-2-carboxylic acid’s action primarily involve the inhibition of PDIA1 . This inhibition could potentially lead to the disruption of the 3D structure correction of native proteins synthesized in the ER . Moreover, aziridine-2-carboxylic acid derivatives have demonstrated confirmed pharmacological activity, including antitumor, antimicrobial, and antibacterial effects .
Action Environment
The action, efficacy, and stability of aziridine-2-carboxylic acid can be influenced by various environmental factors. For instance, nucleophilic ring-opening reactions of aziridine-2-carboxylic acid with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . Therefore, the physiological pH and the presence of different nucleophiles in the environment can significantly impact the action of aziridine-2-carboxylic acid .
Safety and Hazards
Future Directions
There is a broad and interesting set of synthetic methods for reaching highly functionalized aziridines, including compounds with aromatic moieties . Therefore, the current focus is on recently described or updated ways to obtain 3-arylated aziridines via different non-aziridination-based synthetic methods .
properties
IUPAC Name |
aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBOXYJYPVLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968924 | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54080-06-7 | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















